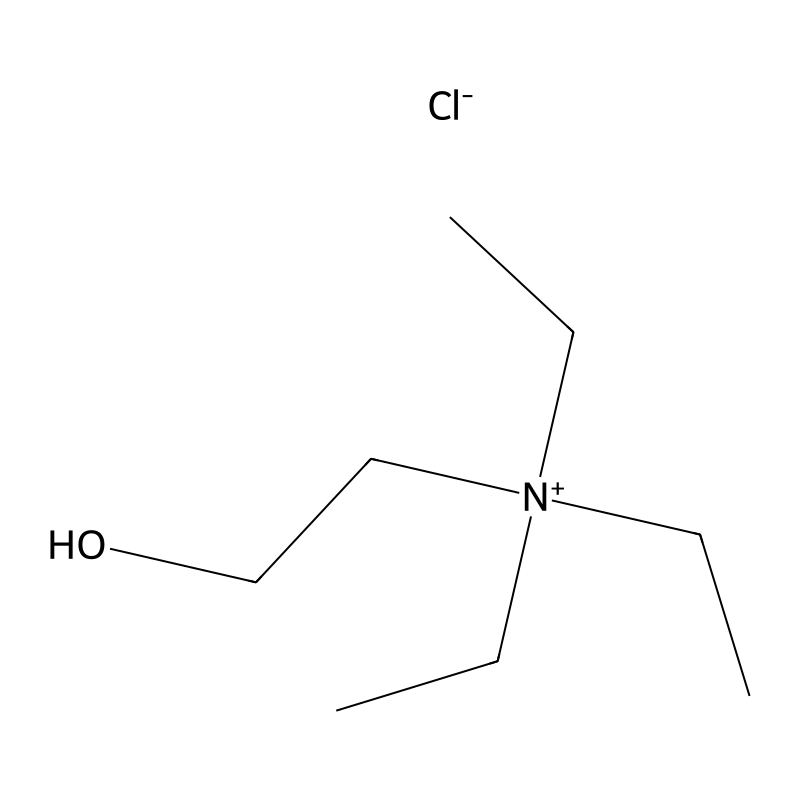

Triethylcholine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Extraction of Phenolic Compounds

Field: Biomass Conversion and Biorefinery

Application: Choline chloride-based deep eutectic solvents (Ch-DESs) are used for the extraction of phenolic compounds from bioresources.

Method: Ch-DESs are considered potential alternatives to conventional solvents in phenolic compound extraction.

Tribological Applications

Field: Tribology

Application: Choline chloride-based deep eutectic solvents (Ch-DESs) are used as lubricants.

Method: Choline chloride (ChCl) DESs were synthesized via hydrogen-bonding networks of urea and thiourea as the hydrogen bond donors (HBDs).

Triethylcholine chloride is a quaternary ammonium compound that mimics choline and plays a significant role in neuromuscular transmission. Its chemical formula is with a molar mass of approximately 146.254 g/mol. This compound interferes with the synthesis of acetylcholine, leading to neuromuscular weakness and ganglionic blocking effects, particularly when stimulated at high frequencies. The symptoms it induces are similar to those observed in myasthenia gravis, including muscle weakness that can be exacerbated by exercise .

- TCC acts as a neuromuscular blocking agent []. It mimics the structure of acetylcholine and binds to the nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions [, ].

- However, TCC does not trigger the same downstream signaling events as acetylcholine, leading to muscle weakness [].

- TCC can also have some ganglionic blocking effects, disrupting communication within the autonomic nervous system [].

Triethylcholine chloride primarily acts as an antagonist at the neuromuscular junction by inhibiting the synthesis of acetylcholine. This inhibition occurs because triethylcholine is taken up by cholinergic neurons, where it competes with choline for incorporation into acetylcholine. As a result, the availability of acetylcholine diminishes, leading to reduced neuromuscular transmission .

Key reactions include:

- Formation of Acetylcholine: Triethylcholine competes with choline in the presence of the enzyme choline acetyltransferase.

- Neuromuscular Transmission: The compound disrupts normal signaling at the neuromuscular junction, leading to muscle contraction failures .

Triethylcholine chloride exhibits significant biological activity by mimicking choline and affecting cholinergic transmission. Its primary effects include:

- Neuromuscular Weakness: Induces a slowly developing weakness in muscles, particularly under high-frequency stimulation .

- Autonomic Effects: Causes transient autonomic symptoms such as hypotension due to its ganglionic blocking properties .

- Toxicity: High doses can lead to severe respiratory failure and death, especially after exertion, though it does not cause full paralysis even at lethal doses .

Triethylcholine chloride can be synthesized through several methods:

- Alkylation of Choline: By reacting choline with ethyl iodide or ethyl bromide under basic conditions.

- Quaternization of Triethylamine: Triethylamine can be reacted with an appropriate alkyl halide (like benzyl chloride) to form triethylcholine chloride.

- Direct Synthesis from Acetylcholine Precursors: Utilizing precursors that can be converted into triethylcholine through controlled reactions involving alkylating agents .

Triethylcholine chloride has various applications:

- Pharmacological Research: Used extensively in studies related to neuromuscular transmission and cholinergic mechanisms.

- Toxicological Studies: Investigated for its effects on muscle function and potential toxicity in animal models .

- Insecticide Development: Explored for its potential use in controlling pest populations due to its toxic effects on certain larvae .

Interaction studies have demonstrated that triethylcholine chloride can modulate various biological processes:

- Cholinergic System Modulation: It interferes with the normal functioning of the cholinergic system, impacting both voluntary and involuntary muscle control.

- Antagonistic Interactions: Studies show that it has antagonistic effects against choline, impacting neuromuscular responses significantly in experimental setups .

- Impact on Other Neurotransmitters: Research indicates potential interactions with other neurotransmitter systems, although these pathways require further exploration .

Triethylcholine chloride belongs to a class of compounds known as choline analogs. Here are some similar compounds:

| Compound Name | Unique Features |

|---|---|

| Choline | Naturally occurring nutrient essential for neurotransmission. |

| Acetylcholine | Primary neurotransmitter affected by triethylcholine; directly involved in muscle contraction. |

| Dimethylphenylpiperazinium | A synthetic compound that also affects neuromuscular transmission but through different mechanisms. |

| Quaternary Ammonium Compounds | General class that includes triethylcholine; varies widely in biological activity and applications. |

Triethylcholine is unique due to its specific action on cholinergic transmission and its ability to induce muscle weakness selectively under high-frequency stimulation conditions, distinguishing it from other compounds that may act more broadly or differently within the nervous system .